molecular formula C25H45N5O2 B12939046 alpha,alpha'-((Isotridecylimino)bis(methylene))bis(1H-imidazole-1-ethanol) CAS No. 79111-59-4

alpha,alpha'-((Isotridecylimino)bis(methylene))bis(1H-imidazole-1-ethanol)

Cat. No.: B12939046
CAS No.: 79111-59-4
M. Wt: 447.7 g/mol
InChI Key: YWOOPFAIXCXKFW-UHFFFAOYSA-N
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Description

3,3’-((11-Methyldodecyl)azanediyl)bis(1-(1H-imidazol-1-yl)propan-2-ol) is a complex organic compound featuring imidazole rings. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole-containing compounds typically involves the formation of the imidazole ring through cyclization reactions. One common method is the reaction of glyoxal, formaldehyde, and ammonia under acidic conditions

Industrial Production Methods

Industrial production of imidazole derivatives often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of ionic liquids as catalysts, which can be recovered and reused without significant loss of activity .

Chemical Reactions Analysis

Types of Reactions

3,3’-((11-Methyldodecyl)azanediyl)bis(1-(1H-imidazol-1-yl)propan-2-ol) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazolone derivatives, while nucleophilic substitution can introduce alkyl or aryl groups onto the ring .

Scientific Research Applications

3,3’-((11-Methyldodecyl)azanediyl)bis(1-(1H-imidazol-1-yl)propan-2-ol) has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 3,3’-((11-Methyldodecyl)azanediyl)bis(1-(1H-imidazol-1-yl)propan-2-ol) involves its interaction with molecular targets such as enzymes and receptors. The imidazole rings can bind to metal ions and active sites of enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-((11-Methyldodecyl)azanediyl)bis(1-(1H-imidazol-1-yl)propan-2-ol) is unique due to its specific structural features, including the 11-methyldodecyl group and the bis(imidazolyl)propan-2-ol moiety. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

79111-59-4

Molecular Formula

C25H45N5O2

Molecular Weight

447.7 g/mol

IUPAC Name

1-[(2-hydroxy-3-imidazol-1-ylpropyl)-(11-methyldodecyl)amino]-3-imidazol-1-ylpropan-2-ol

InChI

InChI=1S/C25H45N5O2/c1-23(2)11-9-7-5-3-4-6-8-10-14-28(17-24(31)19-29-15-12-26-21-29)18-25(32)20-30-16-13-27-22-30/h12-13,15-16,21-25,31-32H,3-11,14,17-20H2,1-2H3

InChI Key

YWOOPFAIXCXKFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCN(CC(CN1C=CN=C1)O)CC(CN2C=CN=C2)O

Origin of Product

United States

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